1-[4-(Trifluoromethyl)phenyl]benzimidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Trifluoromethyl)phenyl]benzimidazol-2-amine is a compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse biological activities and are used in various therapeutic applications. The trifluoromethyl group attached to the phenyl ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in medicinal chemistry .
Preparation Methods
The synthesis of 1-[4-(Trifluoromethyl)phenyl]benzimidazol-2-amine typically involves the condensation of o-phenylenediamine with 4-(trifluoromethyl)benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization .
Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters precisely, thereby optimizing the production process .
Chemical Reactions Analysis
1-[4-(Trifluoromethyl)phenyl]benzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction may produce benzimidazole-2-amine derivatives .
Scientific Research Applications
1-[4-(Trifluoromethyl)phenyl]benzimidazol-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a subject of interest in biological research.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as an antiviral, anticancer, and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]benzimidazol-2-amine involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets more effectively. Once inside the cell, the compound can inhibit specific enzymes or proteins involved in disease processes, such as kinases or proteases .
Comparison with Similar Compounds
1-[4-(Trifluoromethyl)phenyl]benzimidazol-2-amine can be compared with other benzimidazole derivatives, such as:
2-Phenylbenzimidazole: Lacks the trifluoromethyl group, resulting in lower chemical stability and biological activity.
5,6-Dimethylbenzimidazole: Contains methyl groups instead of a trifluoromethyl group, leading to different pharmacological properties.
2-(Trifluoromethyl)benzimidazole: Similar in structure but with the trifluoromethyl group attached to the benzimidazole ring instead of the phenyl ring.
The presence of the trifluoromethyl group in this compound makes it unique, as it enhances the compound’s chemical stability and biological activity compared to its analogs .
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]benzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3/c15-14(16,17)9-5-7-10(8-6-9)20-12-4-2-1-3-11(12)19-13(20)18/h1-8H,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWKSJBNAPXREO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2C3=CC=C(C=C3)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1038374-39-8 |
Source
|
Record name | 1-[4-(trifluoromethyl)phenyl]-1H-1,3-benzodiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.